molecular formula C19H15ClF3N3O2S B11250708 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B11250708
M. Wt: 441.9 g/mol
InChI Key: PPMOPJHUMNLDNH-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, methoxy, and imidazole groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the imidazole ring: This step involves the reaction of 2-methoxyphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring.

    Introduction of the thioacetamide group: The imidazole intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the thioacetamide group.

    Coupling with the phenyl ring: Finally, the compound is coupled with 2-chloro-5-(trifluoromethyl)phenylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or amine derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClF3N3O2S

Molecular Weight

441.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H15ClF3N3O2S/c1-28-16-5-3-2-4-15(16)26-9-8-24-18(26)29-11-17(27)25-14-10-12(19(21,22)23)6-7-13(14)20/h2-10H,11H2,1H3,(H,25,27)

InChI Key

PPMOPJHUMNLDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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